](/img/structure/B1241586.png)

[Fe(SCN)4](2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

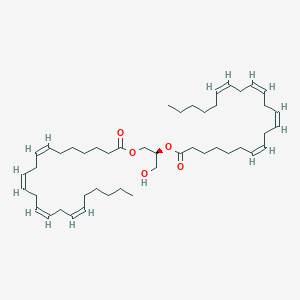

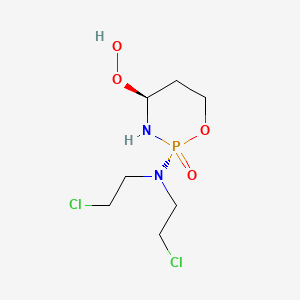

Tetrakis(thiocyanato)ferrate(2-) is an iron coordination entity.

Scientific Research Applications

1. Synthesis and Transformation of Iron Complexes

The complex Fe(SCN)4 has been involved in the synthesis of various iron compounds. For instance, a study by Chen et al. (2018) discusses the synthesis of a trinuclear Fe(II) complex involving Fe(SCN)4 and its reversible transformation upon heating and water reabsorption, demonstrating significant spin crossover (SCO) behavior changes (Chen et al., 2018).

2. Iron Oxide Nanocrystals and Their Applications

Fe(SCN)4(2-) and related iron compounds are integral in the research of Fe3O4 nanocrystals, which have applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery. Yang, Wu, and Hou (2011) provide an overview of the synthetic strategies and properties of various Fe3O4 nanostructures, highlighting their potential in these areas (Yang, Wu, & Hou, 2011).

3. Environmental Applications: Oxidation of Thiocyanate

The oxidation of thiocyanate, a process involving iron compounds like Fe(SCN)4, is significant for environmental applications. Sharma et al. (2002) studied the oxidation of thiocyanate by Fe(VI) and Fe(V), which is essential for removing toxic thiocyanate from industrial and mining waste-waters (Sharma, Burnett, O'Connor, & Cabelli, 2002).

4. Spin Crossover (SCO) Behavior in Iron Compounds

The study of SCO behavior in iron complexes, including those containing Fe(SCN)4, is a key area of research. Cheng et al. (2015) investigated a dinuclear Fe(II) compound showing SCO behavior, which is influenced by the introduction of chloride groups on the ligand (Cheng, Yang, Gao, Wang, Shiga, Oshio, Wang, & Gao, 2015).

5. Monodisperse Iron Oxide Nanoparticles

Research into monodisperse iron oxide nanoparticles, which can involve Fe(SCN)4, has applications in magnetic nanodevices and biomagnetic applications. Sun et al. (2004) discussed the synthesis and properties of these nanoparticles, emphasizing their potential in various applications (Sun, Zeng, Robinson, Raoux, Rice, Wang, & Li, 2004).

6. Synthetic Analogs of Iron-Sulfur Proteins

The development of synthetic analogs of iron-sulfur proteins, where Fe(SCN)4 can play a role, is an important research area. Herskovitz et al. (1972) synthesized a compound resembling the active site of iron-sulfur proteins, contributing to our understanding of these biological systems (Herskovitz, Averill, Holm, Ibers, Phillips, & Weiher, 1972).

7. Role in Iron Redox Chemistry

Iron redox chemistry, involving compounds like Fe(SCN)4, plays a critical role in environmental and geochemical processes. Huang et al. (2021) reviewed the redox reactivity of various Fe(II) species in the environment, highlighting their importance in biogeochemical cycling and environmental applications (Huang, Jones, Waite, Chen, Huang, Rosso, Kappler, Mansor, Tratnyek, & Zhang, 2021).

properties

Product Name |

[Fe(SCN)4](2-) |

|---|---|

Molecular Formula |

C4FeN4S4-2 |

Molecular Weight |

288.2 g/mol |

IUPAC Name |

iron(2+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+2/p-4 |

InChI Key |

DOFGCAZFAUDGLK-UHFFFAOYSA-J |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)

![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)

![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)